REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[CH:4]([CH:7]([C:10]#[N:11])[C:8]#[N:9])([CH3:6])[CH3:5]>CCO>[CH:4]([C:7]1[C:10]([NH2:11])=[N:2][NH:3][C:8]=1[NH2:9])([CH3:6])[CH3:5] |f:0.1|
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Name
|
|
Quantity
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2.05 mL
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Type
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reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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1.16 g
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Type
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reactant
|
Smiles
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C(C)(C)C(C#N)C#N
|
Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction flask was evacuated
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Type
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CUSTOM
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Details
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purged with nitrogen (3 cycles)
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Type
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TEMPERATURE
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Details
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The yellow solution was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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ADDITION
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Details
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Toluene (8 mL) was added to the residue
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
to remove excess hydrazine (
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C(=NNC1N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |